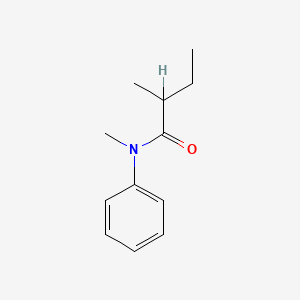

N,2-dimethyl-N-phenylbutanamide

CAS No.: 84434-18-4

Cat. No.: VC3773508

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84434-18-4 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N,2-dimethyl-N-phenylbutanamide |

| Standard InChI | InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |

| Standard InChI Key | LNODIGSABOGNBQ-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)N(C)C1=CC=CC=C1 |

| Canonical SMILES | CCC(C)C(=O)N(C)C1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

N,2-Dimethyl-N-phenylbutanamide features a butanamide backbone with strategic methyl substitutions and a phenyl group. This arrangement contributes to its unique reactivity profile and applications in various fields.

Basic Identification and Structure

N,2-Dimethyl-N-phenylbutanamide possesses a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . The compound is identifiable through its CAS registry number 84434-18-4, which serves as its unique identifier in chemical databases and regulatory documentation . Its structure combines an N-phenyl group with a dimethylated butanamide core, creating a compound with distinct chemical behavior and reactivity patterns.

The structural representation can be expressed through various chemical notations. Its SMILES notation is CCC(C)C(=O)N(C)C1=CC=CC=C1, which provides a linear textual representation of the molecule's structure . For more comprehensive structural information, the InChI notation is InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3, with its corresponding InChIKey being LNODIGSABOGNBQ-UHFFFAOYSA-N . These identifiers are essential for database searching and unambiguous compound identification in the scientific literature.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.13829 | 144.7 |

| [M+Na]⁺ | 214.12023 | 155.9 |

| [M+NH₄]⁺ | 209.16483 | 153.1 |

| [M+K]⁺ | 230.09417 | 150.1 |

| [M-H]⁻ | 190.12373 | 147.5 |

| [M+Na-2H]⁻ | 212.10568 | 151.3 |

| [M]⁺ | 191.13046 | 147.0 |

| [M]⁻ | 191.13156 | 147.0 |

These predicted CCS values are particularly useful for analytical method development and compound identification using ion mobility mass spectrometry techniques . The data demonstrates the compound's behavior across various ionization states, providing a foundation for analytical method development.

Applications in Research and Industry

N,2-Dimethyl-N-phenylbutanamide has demonstrated remarkable versatility across multiple scientific and industrial domains, with applications spanning from pharmaceutical development to cosmetic formulations.

Pharmaceutical Applications

In pharmaceutical research, N,2-Dimethyl-N-phenylbutanamide serves as a key intermediate in the synthesis of various pharmaceutical compounds . Its structural features make it particularly valuable in the development of analgesics and anti-inflammatory medications, where specific molecular arrangements are crucial for therapeutic efficacy. The N-phenyl moiety combined with the dimethyl-butanamide structure provides a scaffold that can be further modified to optimize pharmacological properties, including receptor binding affinity, metabolic stability, and bioavailability.

The compound's utility in pharmaceutical development stems from its ability to serve as a versatile building block that can be incorporated into more complex molecular architectures. Researchers leverage its reactivity profile to introduce specific functional groups and structural elements that contribute to desired medicinal properties. This versatility makes N,2-Dimethyl-N-phenylbutanamide an important tool in medicinal chemistry research and drug development pipelines.

Agrochemical Applications

Beyond pharmaceutical applications, N,2-Dimethyl-N-phenylbutanamide plays a significant role in agrochemical formulations . The compound contributes to enhancing the efficacy of pesticides and herbicides, which is essential for improving agricultural productivity and crop yields. Its chemical properties allow it to function as a modifier or enhancer that can improve the stability, delivery, or bioactivity of active agrochemical ingredients.

In agricultural applications, the compound may serve as a surfactant, stabilizer, or synergist that enhances the performance of primary active ingredients. These functions are critical for developing effective crop protection solutions that can withstand environmental challenges while minimizing environmental impact and maximizing agricultural efficiency. The continued exploration of N,2-Dimethyl-N-phenylbutanamide in agrochemical research underscores its importance in addressing global food security challenges.

Polymer Chemistry Applications

In polymer chemistry, N,2-Dimethyl-N-phenylbutanamide functions as a modifier that contributes to the development of materials with enhanced thermal and mechanical properties . The compound's structural elements can influence polymer chain interactions, affecting properties such as glass transition temperature, crystallinity, flexibility, and tensile strength. These modifications are crucial for tailoring polymers to specific applications where performance under particular conditions is essential.

The incorporation of N,2-Dimethyl-N-phenylbutanamide into polymer formulations may result in materials with improved resistance to environmental stressors, extended service life, or specialized functional characteristics. This versatility makes the compound valuable in the development of advanced materials for applications ranging from industrial components to consumer products where specific material properties are required.

Organic Synthesis Applications

N,2-Dimethyl-N-phenylbutanamide serves as a valuable reagent in organic synthesis, enabling researchers to create complex molecules efficiently . Its reactivity profile makes it suitable for various synthetic transformations, including functional group interconversions, carbon-carbon bond formations, and stereoselective reactions. These capabilities are essential for advancing chemical research and developing new synthetic methodologies.

The compound's utility in organic synthesis extends to its potential as a substrate for studying reaction mechanisms and developing new catalytic systems. Researchers may employ N,2-Dimethyl-N-phenylbutanamide as a model compound to investigate fundamental chemical processes or as a building block in the construction of more complex molecular architectures with potential applications across multiple fields.

Cosmetic Industry Applications

In the cosmetic industry, N,2-Dimethyl-N-phenylbutanamide is explored for use in formulations where it can enhance product stability and performance . Its chemical properties may contribute to improved texture, preservation, or delivery of active ingredients in cosmetic products. These functions are important for developing effective and consumer-acceptable cosmetic formulations with desired sensory properties and efficacy.

The compound's potential applications in cosmetics highlight its versatility and the ongoing exploration of its properties across diverse industrial sectors. As the cosmetic industry continues to seek innovative ingredients that can improve product performance while meeting stringent safety and regulatory requirements, compounds like N,2-Dimethyl-N-phenylbutanamide may gain increasing attention for their potential contributions to advanced formulation development.

Structural Relationships and Comparative Analysis

Understanding N,2-Dimethyl-N-phenylbutanamide in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Similar Compounds

Analytical Characterization Techniques

Proper identification and quality assessment of N,2-Dimethyl-N-phenylbutanamide rely on various analytical techniques that provide complementary information about the compound's identity, purity, and structural features.

Future Research Directions

The versatility and importance of N,2-Dimethyl-N-phenylbutanamide in various applications suggest several promising avenues for future research and development.

Expanding Pharmaceutical Applications

Future research could explore the potential of N,2-Dimethyl-N-phenylbutanamide and its derivatives in addressing unmet medical needs or improving existing pharmaceutical formulations. This might involve structural modifications to enhance pharmacological properties, development of new synthetic routes for more efficient production, or investigation of novel therapeutic applications based on the compound's biological activities.

The compound's role as an intermediate in pharmaceutical synthesis could be further optimized through the development of more selective, efficient, or environmentally friendly synthetic methodologies. Additionally, exploring potential synergistic effects when combined with other pharmaceutical ingredients could lead to innovative formulation approaches with enhanced efficacy or reduced side effects.

Sustainable Chemistry Approaches

As chemical research increasingly embraces sustainability principles, future work could focus on developing greener methods for synthesizing and utilizing N,2-Dimethyl-N-phenylbutanamide. This might include exploration of biocatalytic routes, use of renewable feedstocks, reduction of waste through more efficient processes, or development of recyclable catalytic systems for reactions involving this compound.

The application of flow chemistry and continuous processing technologies could also enhance the sustainability of processes involving N,2-Dimethyl-N-phenylbutanamide, potentially reducing solvent usage, improving energy efficiency, and enabling more precise control of reaction parameters. These approaches align with broader industry trends toward more sustainable chemical manufacturing practices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume